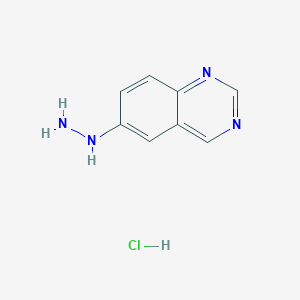

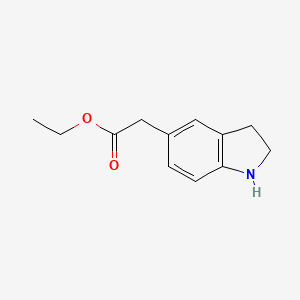

![molecular formula C7H10O4S B2806069 2,2-Dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 2490403-98-8](/img/structure/B2806069.png)

2,2-Dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid, commonly known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate transporters are responsible for the removal of glutamate from the synaptic cleft, and their dysfunction is associated with various neurological disorders. TBOA has been extensively studied as a potential therapeutic agent for the treatment of these disorders.

Aplicaciones Científicas De Investigación

Synthesis of β-Lactamase Inhibitors

One of the significant applications involves the synthesis of 4-carboxy-2-thiabicyclo[3.2.0]heptan-6-ones, which are of interest as potential β-lactamase inhibitors. These compounds are derived from 3-carboalkoxy-2,3-dihydrothiophenes through cycloaddition reactions with dichloroketene, indicating their potential in combating antibiotic resistance by inhibiting the β-lactamase enzyme (Lange et al., 1985).

Stereostructure and Amino Acid Derivatives

The stereostructure of 3-amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid diastereomers has been extensively studied. These compounds, prepared via 1,3-oxazine or γ-lactone intermediates, show promise in the development of novel amino acid derivatives with specific stereochemical configurations, which could be valuable in the design of peptides and peptidomimetics with targeted biological activities (Palkó et al., 2005).

Development of Isonucleosides

Another area of application is in the design and synthesis of isonucleosides constructed on a 2-oxa-6-thiabicyclo[3.2.0]heptane scaffold. This novel method involves converting 2,2-dimethyl-1,3-dioxan-5-one into a dioxabicyclohexane derivative, which, after further modifications, yields isonucleoside derivatives. These compounds are of interest due to their optimized conformers, which are compared with those of known nucleoside analogues like lamivudine, suggesting potential applications in antiviral therapies (Yoshimura et al., 2010).

Novel Antibiotic Analogs

Research also extends to the synthesis of novel thiabicyclo[3.2.0]heptan-6-one analogs of penicillin, illustrating the compound's versatility in generating new antibiotic structures. This work showcases the potential of such bicyclic compounds in the development of new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant bacterial strains (Martyres et al., 2001).

Conformational Analysis and Molecular Structure

The synthesis and crystal and molecular structure analysis of conformationally restricted methionine analogs offer insights into the stereochemistry and reactivity of such bicyclic compounds. These studies provide valuable information for the design of new molecules with specific biological activities, emphasizing the compound's utility in detailed structural and electronic analyses (Glass et al., 1990).

Propiedades

IUPAC Name |

2,2-dioxo-2λ6-thiabicyclo[2.2.1]heptane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4S/c8-7(9)6-4-1-2-5(3-4)12(6,10)11/h4-6H,1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGDRYWKBOQSRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(S2(=O)=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

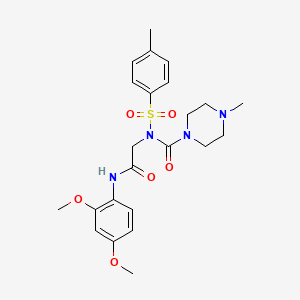

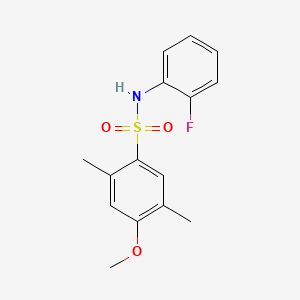

![N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2805987.png)

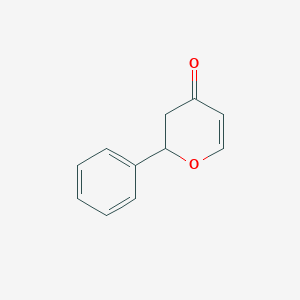

![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide](/img/structure/B2805989.png)

![3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2805992.png)

![1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate](/img/structure/B2805998.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B2806000.png)

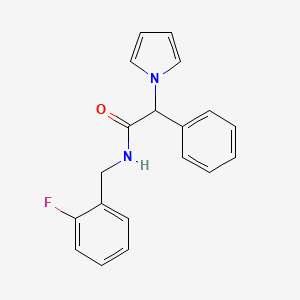

![(4-Fluorophenyl)[1-phenyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-yl]am ine](/img/structure/B2806001.png)

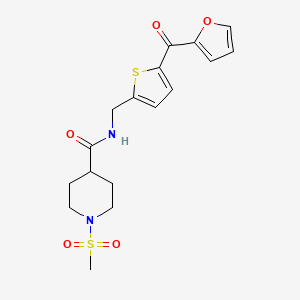

![3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)